molecular formula C19H22N4O3S B2862650 2-Methyl-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-02-4

2-Methyl-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2862650
CAS No.: 851809-02-4
M. Wt: 386.47
InChI Key: YOKPZSITRFRTKJ-UHFFFAOYSA-N
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Description

2-Methyl-5-(phenyl(1,4-dioxa-8-azaspiro[45]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound featuring a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone under basic conditions to form the thiazole core.

    Construction of the Triazole Ring: Utilizing a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Spirocyclic Moiety Introduction: The spirocyclic structure is often introduced via a nucleophilic substitution reaction involving 1,4-dioxa-8-azaspiro[4.5]decane.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the triazole ring, often using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the spirocyclic nitrogen, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions depending on the specific reaction.

Major Products

The major products of these reactions vary but typically include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups attached to the spirocyclic nitrogen or the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its spirocyclic structure offers interesting possibilities for the design of new materials and catalysts.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, research focuses on its potential applications in treating diseases. The compound’s structural features suggest it could be effective in modulating biological pathways involved in conditions like cancer, infections, and neurological disorders.

Industry

Industrially, the compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which are valuable in various applications including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which 2-Methyl-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(phenylmethyl)thiazolo[3,2-b][1,2,4]triazol-6-ol: Lacks the spirocyclic moiety, resulting in different biological activity.

    1,4-Dioxa-8-azaspiro[4.5]decane derivatives: Similar spirocyclic structure but different functional groups, leading to varied applications.

    Thiazole and triazole derivatives: Commonly used in medicinal chemistry but without the combined spirocyclic structure.

Uniqueness

The uniqueness of 2-Methyl-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol lies in its combination of a thiazole and triazole ring with a spirocyclic moiety, which imparts distinct chemical and biological properties not found in simpler analogs.

This detailed overview highlights the complexity and potential of 2-Methyl-5-(phenyl(1,4-dioxa-8-azaspiro[45]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol in various fields of research and application

Properties

IUPAC Name

5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(phenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-13-20-18-23(21-13)17(24)16(27-18)15(14-5-3-2-4-6-14)22-9-7-19(8-10-22)25-11-12-26-19/h2-6,15,24H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKPZSITRFRTKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCC5(CC4)OCCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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